molecular formula C14H15FN2O B2704414 N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide CAS No. 2202251-00-9

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide

Cat. No.: B2704414
CAS No.: 2202251-00-9
M. Wt: 246.285
InChI Key: DDACJGBFAXXTGE-UHFFFAOYSA-N
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Description

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a fluorinated cyclopentyl group attached to an indole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent to introduce the fluorine atom into the cyclopentyl ring . The reaction conditions often include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the fluorination process.

Industrial Production Methods

Industrial production of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient fluorination and subsequent formation of the indole carboxamide structure .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopentyl ring enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide stands out due to its indole core, which is known for its biological activity and versatility in chemical synthesis. The presence of the fluorine atom further enhances its properties, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c15-10-5-3-7-12(10)17-14(18)13-8-9-4-1-2-6-11(9)16-13/h1-2,4,6,8,10,12,16H,3,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDACJGBFAXXTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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